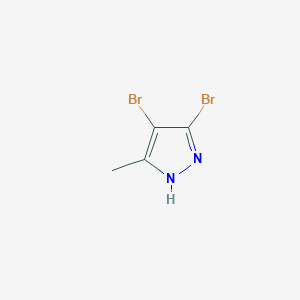

3,4-dibromo-5-methyl-1H-pyrazole

Description

3,4-Dibromo-5-methyl-1H-pyrazole (C₄H₄Br₂N₂) is a brominated pyrazole derivative characterized by bromine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a hydrogen atom at the 1-position (1H tautomer). This compound is commercially available for research applications, as indicated by its listing in CymitQuimica’s catalog, with varying quantities (e.g., 250 mg to 5 g) . Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates in synthesis. Bromine substituents enhance electrophilicity and may influence biological activity, while the methyl group contributes to steric and electronic effects.

Properties

IUPAC Name |

3,4-dibromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXBKMXJLNKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404422 | |

| Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-19-4 | |

| Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMO-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-5-methyl-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups using palladium catalysts.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Organic solvents like chloroform, dimethyl sulfoxide, and acetic acid.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the bromine atoms .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,4-dibromo-5-methyl-1H-pyrazole serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique substitution pattern makes it a valuable building block for creating novel compounds with potential applications in various fields.

Biology

The compound is extensively studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as inhibition of critical signaling pathways involved in cancer progression (e.g., PI3K/Akt and ERK signaling pathways) .

Medicine

Research is ongoing to explore its potential as a pharmacophore in drug development. The compound has shown promise in modulating neurotransmission by inhibiting acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.

Industry

In industrial applications, this compound is used in developing agrochemicals and other industrial chemicals. Its properties make it suitable for formulating pesticides and herbicides that target specific biological pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Compound | IC50 (nM) | Target Pathway |

|---|---|---|

| This compound | TBD | PI3K/Akt, ERK |

| Ferrocenyl Pyrazoles | 1.6 - 2.9 | PI3K/Akt, ERK |

In preclinical studies involving A431 epidermoid carcinoma cells, exposure to this compound resulted in up to an 80% reduction in cell viability at high concentrations.

Antioxidant Activity

The compound also exhibits antioxidant properties , capable of scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

Recent studies indicate that pyrazole derivatives possess antibacterial properties . Modifications of 5-methylpyrazole have been synthesized and tested against multidrug-resistant bacterial strains, showing promising results . The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that certain pyrazoles can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Cytotoxicity Study : A study involving A431 cells demonstrated significant reductions in cell viability (up to 80% at high concentrations) compared to control groups.

- Antimicrobial Testing : Investigations showed potent activity against NDM-1 positive bacteria, indicating potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit tautomerism, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The substitution pattern in 3,4-dibromo-5-methyl-1H-pyrazole distinguishes it from other brominated pyrazoles. Key comparisons include:

Positional Isomers: 3,5-Dibromo-1H-pyrazole

- Electronic Effects : Symmetrical bromination reduces regioselectivity in reactions compared to the asymmetrical 3,4-dibromo derivative.

- Applications : 3,5-Dibromo-1H-pyrazole is often used in coordination chemistry due to its symmetry, whereas the methyl group in this compound may enhance lipophilicity for pharmaceutical applications.

Halogen-Substituted Analogs: 3,4-Dichloro-5-methyl-1H-pyrazole

- Substituents : Chlorine instead of bromine at 3- and 4-positions.

- Reactivity : Chlorine’s lower electronegativity and weaker leaving-group ability reduce reactivity in nucleophilic aromatic substitution compared to bromine.

- Stability : Bromine’s larger atomic size increases molecular weight and may improve thermal stability.

Methyl-Substituted Derivatives: 4-Bromo-3-methyl-1H-pyrazole

- Substituents : Single bromine (4-position) and methyl (3-position).

Physicochemical Properties (Theoretical Comparison)

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Methyl Group | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | 249.90 | Br (3,4) | Yes (5) | High density, moderate solubility in polar solvents |

| 3,5-Dibromo-1H-pyrazole | 235.83 | Br (3,5) | No | Symmetrical, higher melting point |

| 4-Bromo-3-methyl-1H-pyrazole | 175.02 | Br (4) | Yes (3) | Lower steric hindrance at reactive sites |

Commercial and Research Relevance

- Availability: this compound is listed by suppliers like CymitQuimica, indicating its utility in niche research . In contrast, more complex derivatives (e.g., phenol-linked imidazole compounds in ) are priced higher, reflecting specialized applications.

- Synthesis Challenges : Introducing bromine at adjacent positions (3,4) requires precise control compared to 3,5-dibromination. Structural analysis tools like SHELXL are critical for confirming substitution patterns.

Biological Activity

3,4-Dibromo-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 5-methylpyrazole. Various methods have been reported, including:

- Direct bromination using bromine or N-bromosuccinimide (NBS) in organic solvents.

- Electrophilic substitution reactions where the pyrazole ring is activated by electron-withdrawing groups.

These synthetic routes yield varying degrees of purity and yield, depending on the conditions employed.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit critical signaling pathways involved in cancer progression:

- PI3K/Akt and ERK Signaling Pathways : These pathways are crucial for cell proliferation and survival. Inhibition of these pathways has been linked to reduced viability in cancer cells, suggesting potential therapeutic applications for this compound in oncology .

| Compound | IC50 (nM) | Target Pathway |

|---|---|---|

| This compound | TBD | PI3K/Akt, ERK |

| Ferrocenyl Pyrazoles | 1.6 - 2.9 | PI3K/Akt, ERK |

Antioxidant Activity

The compound has also demonstrated antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

Recent studies have indicated that pyrazole derivatives possess antibacterial properties. For example, modifications of 5-methylpyrazole have been synthesized and tested against clinically isolated bacteria strains, showing promising results against multidrug-resistant organisms .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Evidence suggests that certain pyrazoles can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Cytotoxicity Study : A study involving A431 (epidermoid carcinoma) cells demonstrated that exposure to this compound resulted in a significant reduction in cell viability (up to 80% at high concentrations) compared to control groups .

- Antimicrobial Testing : In a recent investigation, derivatives of 5-methylpyrazole showed potent activity against NDM-1 positive bacteria, indicating their potential as new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.